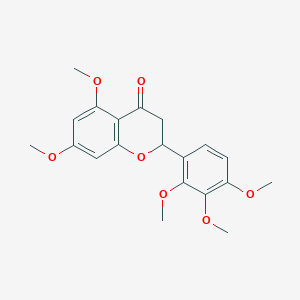

5,7,2',3',4'-Pentamethoxyflavanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7,2',3',4'-Pentamethoxyflavanone is a natural product found in Andrographis affinis and Aphis affinis with data available.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for various biological activities, including:

- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. Research indicates that 5,7,2',3',4'-pentamethoxyflavanone exhibits significant antioxidant properties, which can be beneficial in preventing diseases related to oxidative damage .

- Anti-inflammatory Effects : Studies have shown that this flavonoid can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent. This property may be useful in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing natural antimicrobial agents .

Cancer Research

5,7,2',3',4'-Pentamethoxyflavanone has been investigated for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted its effectiveness against breast cancer cell lines, where it reduced cell viability significantly .

Metabolic Disorders

Research indicates that this flavonoid may play a role in managing metabolic disorders by inhibiting pancreatic lipase activity. This inhibition can help reduce fat absorption in the intestines, potentially aiding in weight management and obesity prevention .

Analyse Chemischer Reaktionen

Photochemical Reactions

Polymethoxyflavonoids undergo photochemical transformations influenced by solvent polarity, oxygen presence, and substituent positions. Key findings from analogous systems include:

For 5,7,2',3',4'-Pentamethoxyflavanone , the absence of a 3-hydroxy group (compared to quercetin derivatives) may suppress photo-oxygenation, favoring rearrangements or dimerization under UV light .

Oxidative Reactions

Methoxy groups influence oxidative stability and pathways:

-

Autoxidation : Methoxy substituents at positions 5,7,2',3',4' likely reduce susceptibility to autoxidation compared to hydroxylated analogs.

-

Enzymatic Oxidation : In biological systems, cytochrome P450 enzymes may demethylate methoxy groups, forming bioactive hydroxylated metabolites .

-

Chemical Oxidants : Reactions with H₂O₂ or metal ions (e.g., Fe³⁺) could yield quinone intermediates, though direct evidence for this flavanone is lacking .

Substitution Reactions

Methoxy groups are typically inert under mild conditions but can undergo demethylation under harsh reagents:

For This compound , steric hindrance from adjacent methoxy groups (e.g., 2',3',4') may slow demethylation kinetics .

Biological Interactions

While not direct chemical reactions, interactions with biological targets inform reactivity:

-

NF-κB Inhibition : Analogues like morin (3,5,7,2',4'-pentahydroxyflavone) suppress NF-κB by stabilizing IκB-α, suggesting methoxy groups may modulate binding affinity .

-

Enzyme Inhibition : Polymethoxyflavonoids inhibit COX-2 and iNOS via electron donation from methoxy groups, reducing pro-inflammatory mediators .

Synthetic Modifications

Synthesis routes for polymethoxyflavonoids include:

-

Ullmann Coupling : Copper-mediated aryl ether formation to install methoxy groups .

-

Methylation : Stepwise protection of hydroxyl groups using methyl iodide/K₂CO₃ .

For This compound , regioselective methylation of a precursor flavanone (e.g., naringenin) is a plausible route .

Stability and Degradation

Eigenschaften

Molekularformel |

C20H22O7 |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-9,15H,10H2,1-5H3 |

InChI-Schlüssel |

HZWSAUOBLMSNPL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |

Synonyme |

(2S)-5,7,2',3',4'-pentamethoxy-flavanone 5,7,2',3',4'-pentamethoxyflavanone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.